REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.C1C(=O)N([Br:16])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:8][C:5]1[N:4]=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)C
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid residue was washed thoroughly with Cl4C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to small volume
|
Type
|
WASH
|
Details
|
The column was eluted with 50% hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1N=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |